molecular formula C2H8BrNO B1617501 2-Aminoethanol hydrobromide CAS No. 23382-12-9

2-Aminoethanol hydrobromide

Cat. No.: B1617501
CAS No.: 23382-12-9
M. Wt: 142 g/mol
InChI Key: IKJAVHKRVPYFOD-UHFFFAOYSA-N
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Description

2-Aminoethanol hydrobromide: is a chemical compound with the molecular formula C2H8BrNO. It is commonly found as a white crystalline powder that is highly soluble in water and hygroscopic in nature. This compound is known for its basic properties and is widely used in various chemical and industrial applications.

Mechanism of Action

Target of Action

2-Aminoethanol, also known as ethanolamine or monoethanolamine (MEA), is a naturally occurring organic chemical compound . It is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes .

Mode of Action

The molecule is bifunctional, containing both a primary amine and a primary alcohol . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism . The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Biochemical Pathways

2-Aminoethanol is the alcohol component in phosphatidyl ethanolamine and phosphatidyl choline . These are important components of cellular membranes. The chemical reactions and pathways resulting in the formation of ethanolamine (2-aminoethanol) are an important part of phospholipid metabolism .

Pharmacokinetics

After administration, 2-aminoethanol rapidly enters intermediary metabolism . Eight hours after intraperitoneal administration of [1,2-14C]-2-aminoethanol to Wistar rats, 49.2% of the administered radioactivity was detected in the liver and a total of 4.88% in the brain, spleen, kidney, heart, and diaphragm; 11.5% was exhaled as CO2 . Of the radioactivity in the organs, 85% was found in the lipid fraction .

Result of Action

After inhalation, oral administration, and dermal application, 2-aminoethanol is of low acute toxicity in various species of animals . After direct contact with the skin or mucous membranes, 2-aminoethanol causes severe irritation or even corrosion, depending on the concentration and duration of exposure . After continuous medium-term exposure to concentrations as low as 5 ml/m3, fur loss and lethargy develop in the rat and dog . Higher concentrations can cause a decrease in body weight and liver and kidney damage .

Biochemical Analysis

Biochemical Properties

2-Aminoethanol hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is a part of the essential structural phospholipids which occur in large amounts in all biological membranes . The molecule is bifunctional, containing both a primary amine and a primary alcohol .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is a component in the formation of cellular membranes and is thus a molecular building block for life .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to acetaldehyde and ammonia via initial H-atom abstraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoethanol hydrobromide is typically synthesized through a two-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of high-purity reagents and precise temperature and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoethanol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Aminoethanol hydrobromide is unique due to its specific combination of amino and hydrobromide groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-aminoethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJAVHKRVPYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066887
Record name 2-Aminoethanol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23382-12-9
Record name Ethanol, 2-amino-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23382-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-amino-, hydrobromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023382129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-amino-, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Aminoethanol hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethanol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.462
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Record name 2-Aminoethanol hydrobromide
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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